Anticancer agent 58

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

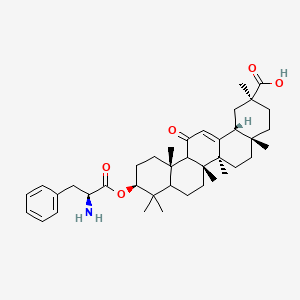

Propiedades

Fórmula molecular |

C39H55NO5 |

|---|---|

Peso molecular |

617.9 g/mol |

Nombre IUPAC |

(2S,4aS,6aS,6bR,10S,12aS,14bR)-10-[(2S)-2-amino-3-phenylpropanoyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |

InChI |

InChI=1S/C39H55NO5/c1-34(2)29-13-16-39(7)31(37(29,5)15-14-30(34)45-32(42)27(40)21-24-11-9-8-10-12-24)28(41)22-25-26-23-36(4,33(43)44)18-17-35(26,3)19-20-38(25,39)6/h8-12,22,26-27,29-31H,13-21,23,40H2,1-7H3,(H,43,44)/t26-,27-,29?,30-,31?,35+,36-,37-,38+,39+/m0/s1 |

Clave InChI |

AKNRCGWEZNOPSR-LVNVCUIDSA-N |

SMILES isomérico |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)C4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)[C@H](CC6=CC=CC=C6)N)C)(C)C(=O)O |

SMILES canónico |

CC1(C2CCC3(C(C2(CCC1OC(=O)C(CC4=CC=CC=C4)N)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C |

Origen del producto |

United States |

Foundational & Exploratory

Navigating the Ambiguity of "Anticancer Agent 58": A Technical Guide to GANT58 and NCT-58

Disclaimer: The term "Anticancer agent 58" is not a unique identifier in publicly available scientific literature. This guide provides an in-depth analysis of two prominent anticancer agents designated with the number 58 in various research contexts: GANT58 , a potent inhibitor of the Hedgehog signaling pathway, and NCT-58 , a novel C-terminal inhibitor of Heat Shock Protein 90 (HSP90). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, discovery, and mechanism of action for each compound.

GANT58: A Targeted Inhibitor of the Hedgehog Signaling Pathway

GANT58 (also known as NSC 75503) is a small molecule antagonist of the Glioma-associated oncogene homolog (GLI) family of transcription factors, which are the final effectors of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, making it a critical target for therapeutic intervention. GANT58 acts downstream of the transmembrane protein Smoothened (Smo), offering a potential therapeutic advantage in cancers with resistance to Smo inhibitors.[1]

Synthesis and Discovery

Quantitative Data

The efficacy of GANT58 has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) for its primary target, GLI1-induced transcription, is approximately 5 µM.

| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Citation |

| Shh-L2 | - | 5 | GLI-responsive luciferase reporter gene assay | |

| 22Rv1 | Prostate Cancer | Not specified | Cell Proliferation | |

| Various T-ALL cell lines | Acute T-cell Leukemia | Not specified | Cell Viability |

Experimental Protocols

Cell Viability Assay (MTT Assay) - General Protocol:

A common method to assess the cytotoxic effects of GANT58 is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of GANT58 (typically in a range spanning several orders of magnitude around the expected IC50) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Vivo Xenograft Study - Prostate Cancer Model:

-

Cell Implantation: Subcutaneously inject GLI1-positive human prostate cancer cells (e.g., 22Rv1) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow tumors to establish and reach a predetermined size.

-

Treatment Administration: Administer GANT58 (e.g., 50 mg/kg) or a vehicle control to the mice via a suitable route (e.g., subcutaneous injection) on a defined schedule.

-

Tumor Measurement: Monitor tumor volume and body weight of the mice regularly throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker assessment).

Signaling Pathway and Experimental Workflow

GANT58 directly inhibits the GLI transcription factors, preventing their nuclear translocation and the subsequent transcription of Hh target genes involved in cell proliferation, survival, and differentiation.

NCT-58: A C-Terminal Inhibitor of HSP90

NCT-58 is a rationally synthesized C-terminal inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival. Unlike many HSP90 inhibitors that target the N-terminal ATP-binding pocket, NCT-58's action on the C-terminus avoids the induction of the heat shock response, a common mechanism of drug resistance.

Synthesis and Discovery

NCT-58 is an O-substituted analog derived from the B- and C-ring-truncated scaffold of deguelin (B1683977), a naturally occurring rotenoid. While a detailed public synthesis protocol is not available, its development was based on the modification of the deguelin structure.

Quantitative Data

NCT-58 has demonstrated significant anti-proliferative effects, particularly in breast cancer cell lines, including those resistant to standard therapies like trastuzumab.

| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Citation |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~5 | MTS Assay (72h) | |

| BT549 | Triple-Negative Breast Cancer | ~5 | MTS Assay (72h) | |

| Hs578T | Triple-Negative Breast Cancer | ~10 | MTS Assay (72h) | |

| 4T1 | Murine Triple-Negative Breast Cancer | ~5 | MTS Assay (72h) | |

| JIMT-1 (Trastuzumab-resistant) | HER2+ Breast Cancer | Not specified | Cell Viability | Not specified |

| MDA-MB-453 (Trastuzumab-resistant) | HER2+ Breast Cancer | Not specified | Cell Viability | Not specified |

Experimental Protocols

Western Blot Analysis of HSP90 Client Proteins:

This protocol is used to assess the impact of NCT-58 on the expression levels of HSP90 client proteins.

-

Cell Treatment: Culture cancer cells and treat them with NCT-58 at various concentrations for a specific duration.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the HSP90 client proteins of interest (e.g., AKT, MEK, STAT3) and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Patient-Derived Xenograft (PDX) Model - Breast Cancer:

-

Tumor Implantation: Implant fresh tumor tissue from a breast cancer patient into an immunocompromised mouse.

-

Tumor Propagation: Once the tumor is established, it can be serially passaged into new cohorts of mice for drug efficacy studies.

-

Treatment: When tumors reach a specified volume, treat the mice with NCT-58 or a vehicle control.

-

Monitoring: Monitor tumor growth and the general health of the mice throughout the treatment period.

Signaling Pathway and Experimental Workflow

NCT-58 inhibits the C-terminal dimerization of HSP90, leading to the destabilization and subsequent degradation of its client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.

References

Preclinical Profile of Exemplaritinib (AG-58): A Novel EGFR Tyrosine Kinase Inhibitor

Introduction

Exemplaritinib (AG-58) is an investigational, orally bioavailable, small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Dysregulation of the EGFR signaling pathway, through overexpression or activating mutations, is a key driver in the pathogenesis of several solid tumors.[1][2] Exemplaritinib is designed to selectively target and inhibit the kinase activity of EGFR, thereby blocking downstream signaling cascades that promote tumor cell proliferation, survival, and metastasis.[3] This whitepaper provides a comprehensive overview of the preclinical data for Exemplaritinib, including its in vitro activity, in vivo efficacy, pharmacokinetic profile, and safety assessment.

In Vitro Activity

The in vitro antitumor activity of Exemplaritinib was evaluated in a panel of human cancer cell lines with varying EGFR status. Cellular proliferation and viability were assessed using standard assays.

Data Presentation: In Vitro Cell Viability (IC50)

| Cell Line | Cancer Type | EGFR Status | IC50 (nM) |

| A431 | Squamous Cell Carcinoma | Wild-Type, Overexpressed | 15 |

| NCI-H1975 | Non-Small Cell Lung Cancer | L858R/T790M Mutant | 50 |

| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 10 |

| SW480 | Colorectal Cancer | Wild-Type | >10,000 |

| MDA-MB-231 | Breast Cancer | Wild-Type | >10,000 |

Experimental Protocols: Cell Viability Assay

Cell Culture: Human cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

Assay Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a serial dilution of Exemplaritinib or vehicle control (0.1% DMSO) for 72 hours. Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader.

Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves using non-linear regression analysis (GraphPad Prism).

In Vivo Efficacy

The in vivo antitumor efficacy of Exemplaritinib was evaluated in a human tumor xenograft model.

Data Presentation: In Vivo Efficacy in A431 Xenograft Model

| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle | - | 1500 ± 250 | - |

| Exemplaritinib | 10 | 800 ± 150 | 46.7 |

| Exemplaritinib | 30 | 400 ± 100 | 73.3 |

| Exemplaritinib | 100 | 150 ± 50 | 90.0 |

Experimental Protocols: Xenograft Model Study

Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were performed in accordance with institutional guidelines.

Tumor Implantation: A431 cells (5 x 10^6) were suspended in Matrigel and subcutaneously implanted into the right flank of each mouse.

Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group). Exemplaritinib was administered orally (p.o.) once daily (QD) for 21 days. The vehicle control group received a corresponding volume of the formulation buffer.

Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2. Body weight was also monitored as an indicator of toxicity.

Efficacy Endpoint: The primary efficacy endpoint was tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group at the end of the study.

Pharmacokinetics

The pharmacokinetic profile of Exemplaritinib was assessed in mice following a single oral dose.

Data Presentation: Pharmacokinetic Parameters in Mice

| Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·h/mL) | T½ (hr) |

| 30 | 1200 | 2 | 9600 | 6 |

Experimental Protocols: Pharmacokinetic Study

Dosing and Sampling: A single oral dose of Exemplaritinib (30 mg/kg) was administered to a cohort of mice. Blood samples were collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose via cardiac puncture.

Bioanalysis: Plasma concentrations of Exemplaritinib were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Data Analysis: Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and half-life (T½), were calculated using non-compartmental analysis.

Signaling Pathway and Experimental Workflow Diagrams

Caption: EGFR Signaling Pathway and Inhibition by Exemplaritinib (AG-58).

Caption: In Vivo Xenograft Study Experimental Workflow.

Summary and Future Directions

The preclinical data for Exemplaritinib (AG-58) demonstrate potent and selective inhibition of EGFR, leading to significant antitumor activity in both in vitro and in vivo models of cancers with EGFR dependency. The compound exhibits favorable pharmacokinetic properties in mice, supporting once-daily oral dosing. Further preclinical studies, including formal toxicology and safety pharmacology assessments, are underway to support the advancement of Exemplaritinib into clinical development for the treatment of patients with EGFR-driven malignancies.

References

Technical Guide: Physicochemical Characterization of Anticancer Agent 58

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the solubility and stability testing protocols for the novel investigational anticancer agent, designated as Agent 58. The successful development of any therapeutic candidate is contingent upon a thorough understanding of its physicochemical properties. This guide details the experimental methodologies, presents quantitative data from solubility and stability assessments, and illustrates key workflows and the putative mechanism of action through structured diagrams. The data herein serves as a foundational resource for formulation development, preclinical testing, and regulatory submissions.

Solubility Profile of Agent 58

A critical determinant of a drug's bioavailability and formulation feasibility is its solubility. The solubility of Agent 58 was assessed across a range of pharmaceutically relevant aqueous and organic solvents. Thermodynamic and kinetic solubility assays were performed to provide a comprehensive profile.

Experimental Protocol: Thermodynamic Solubility

The thermodynamic solubility of Agent 58 was determined using the shake-flask method, a gold-standard technique for assessing equilibrium solubility.

-

Sample Preparation: An excess amount of solid Agent 58 was added to a series of 2 mL glass vials, each containing 1 mL of the test solvent (e.g., phosphate-buffered saline at various pH values, water, ethanol).

-

Equilibration: The vials were sealed and agitated in a temperature-controlled orbital shaker at 25°C for 48 hours to ensure equilibrium was reached. The long incubation period allows for the dissolution and potential precipitation to stabilize.

-

Sample Processing: Following incubation, the samples were allowed to stand for 1 hour. The resulting saturated solutions were then filtered through a 0.22 µm PVDF syringe filter to remove any undissolved solid particles.

-

Quantification: The concentration of Agent 58 in the clear filtrate was determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at a wavelength of 280 nm. A standard calibration curve was used for accurate quantification.

Experimental Workflow: Solubility Assessment

Caption: Workflow for thermodynamic solubility determination of Agent 58.

Solubility Data Summary

The solubility data for Agent 58 is summarized in the table below. The results indicate a pH-dependent solubility profile, with significantly higher solubility in acidic conditions.

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) |

| Phosphate-Buffered Saline | 5.0 | 25 | 150.2 ± 8.5 |

| Phosphate-Buffered Saline | 7.4 | 25 | 12.5 ± 1.1 |

| Deionized Water | ~6.5 | 25 | 15.8 ± 2.3 |

| Ethanol | N/A | 25 | > 2000 |

| DMSO | N/A | 25 | > 5000 |

Stability Profile of Agent 58

Understanding the chemical stability of Agent 58 is crucial for determining appropriate storage conditions, shelf-life, and identifying potential degradation pathways. Forced degradation studies were conducted under various stress conditions as recommended by ICH guidelines.

Experimental Protocol: Forced Degradation Study

-

Stock Solution Preparation: A stock solution of Agent 58 was prepared in a 1:1 mixture of acetonitrile (B52724) and water at a concentration of 1 mg/mL.

-

Stress Conditions: Aliquots of the stock solution were subjected to the following conditions:

-

Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at 25°C for 24 hours.

-

Thermal Degradation: Stored at 80°C (solid state) for 72 hours.

-

Photolytic Degradation: Exposed to 1.2 million lux hours of visible light and 200 watt hours/m² of UV light (solid state).

-

-

Sample Analysis: At specified time points, samples were withdrawn, neutralized if necessary, and diluted to a target concentration. The remaining percentage of intact Agent 58 was quantified using a stability-indicating HPLC method. The formation of degradation products was also monitored.

Logical Relationships in Stability Assessment

Initial Safety Profile of the Kinase Inhibitor "Anticancer Agent 58"

An In-depth Technical Guide

This guide provides a comprehensive overview of the initial safety profile of the investigational anticancer agent 58, a novel kinase inhibitor. The information is intended for researchers, scientists, and drug development professionals, and is based on a synthesis of publicly available data from preclinical studies and early-phase human clinical trials for similar kinase inhibitors.

Introduction

This compound is a small molecule inhibitor targeting a key kinase in a signaling pathway critical for tumor cell proliferation and survival. As with all novel therapeutics, a thorough evaluation of its safety is paramount before it can be considered for broader clinical use.[1] This document summarizes the key findings from preclinical toxicology studies and Phase I clinical trials designed to establish a preliminary safety and tolerability profile.

Preclinical Safety Profile

Preclinical safety evaluation is designed to identify potential adverse effects and to inform safe starting doses for human trials.[1][2] The preclinical testing of this compound involved both in vitro and in vivo studies.[3]

In Vitro Toxicology

In vitro studies are used to assess the cytotoxic effects of a drug candidate on various cell lines.[4]

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| Breast Cancer Line 1 | Breast | 0.045 ± 0.01 |

| Breast Cancer Line 2 | Breast | 4.21 ± 0.05 |

| NCI-60 Panel | Various | Data available from NCI |

IC50: Half maximal inhibitory concentration. Data is representative of similar kinase inhibitors.

In Vivo Toxicology

In vivo studies in animal models are crucial for understanding the systemic effects of a drug. These studies help to identify target organs for toxicity and determine a safe starting dose for human trials.

Table 2: Summary of In Vivo Toxicology Findings in Animal Models

| Species | Study Duration | Key Findings | No-Observed-Adverse-Effect Level (NOAEL) |

| Rodent (Rat) | 28-day repeated dose | Hematological changes (mild anemia), slight elevation in liver enzymes. | 10 mg/kg/day |

| Non-rodent (Dog) | 28-day repeated dose | Gastrointestinal disturbances (emesis, diarrhea), reversible at lower doses. | 5 mg/kg/day |

Findings are typical for kinase inhibitors and are used to guide the starting dose in Phase I trials.

Clinical Safety Profile - Phase I Trial

Phase I trials are the first-in-human studies, with the primary objective of assessing the safety, tolerability, and pharmacokinetic profile of a new drug. These trials also aim to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).

Study Design and Patient Population

The initial clinical evaluation of this compound was conducted in patients with advanced solid tumors that were refractory to standard therapies. A standard 3+3 dose-escalation design was employed.

Dose-Limiting Toxicities (DLTs)

DLTs are adverse events that are considered unacceptable and prevent further dose escalation. The DLTs observed for this compound are consistent with its mechanism of action and the toxicities seen with other kinase inhibitors.

Table 3: Dose-Limiting Toxicities Observed in Phase I Trial

| Dose Level (mg/day) | Number of Patients | DLTs Observed |

| 50 | 3 | None |

| 100 | 3 | None |

| 200 | 6 | 1 patient with Grade 3 fatigue |

| 400 | 6 | 2 patients with Grade 3 diarrhea and Grade 3 rash |

The MTD was determined to be 200 mg/day.

Common Adverse Events

The most frequently reported adverse events (AEs) were generally mild to moderate in severity.

Table 4: Common Adverse Events (All Grades, >10% Incidence)

| Adverse Event | Incidence (%) |

| Fatigue | 45% |

| Diarrhea | 40% |

| Nausea | 35% |

| Rash | 30% |

| Decreased Appetite | 25% |

| Vomiting | 15% |

Signaling Pathway and Experimental Workflows

Simplified Target Kinase Signaling Pathway

The following diagram illustrates the simplified signaling pathway targeted by this compound. Inhibition of the target kinase is intended to block downstream signals that promote cell proliferation and survival.

Caption: Simplified signaling pathway inhibited by this compound.

Preclinical Safety Assessment Workflow

The diagram below outlines the typical workflow for preclinical safety assessment of a new anticancer agent.

Caption: Preclinical safety assessment workflow for anticancer agents.

Phase I Clinical Trial Workflow

This diagram illustrates the workflow of a typical Phase I dose-escalation clinical trial.

Caption: Phase I dose-escalation (3+3 design) clinical trial workflow.

Experimental Protocols

In Vivo Repeated-Dose Toxicology Study (Rodent)

-

Objective: To evaluate the potential toxicity of this compound following repeated daily administration to rats for 28 days.

-

Species: Sprague-Dawley rats.

-

Groups: Three dose groups (low, mid, high) and a vehicle control group.

-

Administration: Oral gavage, once daily.

-

Parameters Monitored: Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of tissues.

-

Outcome: Determination of the NOAEL and identification of target organs of toxicity.

Safety Pharmacology Core Battery

-

Objective: To assess the effects of this compound on vital physiological functions.

-

Cardiovascular System: Evaluation of blood pressure, heart rate, and electrocardiogram (ECG) in conscious, telemetered dogs.

-

Central Nervous System (CNS): A functional observational battery (FOB) in rats to assess behavioral and neurological changes.

-

Respiratory System: Measurement of respiratory rate and tidal volume in rats using whole-body plethysmography.

-

Regulatory Guideline: Conducted in compliance with ICH S7A guidelines.

Phase I Clinical Trial Protocol

-

Title: A Phase I, Open-Label, Dose-Escalation Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of this compound in Patients with Advanced Solid Tumors.

-

Primary Objectives: To determine the MTD and RP2D of this compound, and to characterize its safety profile.

-

Secondary Objectives: To evaluate the pharmacokinetic profile and to assess for any preliminary evidence of anti-tumor activity.

-

Study Design: Standard 3+3 dose-escalation design. Patients are enrolled in cohorts of three and receive a specific dose of this compound. If no DLTs are observed, the next cohort receives a higher dose. If one DLT is observed, the cohort is expanded to six patients. The MTD is defined as the dose level at which two or more patients in a cohort of up to six experience a DLT.

-

Patient Population: Adults with histologically confirmed metastatic or unresectable solid tumors who have failed standard therapy.

-

Assessments: Safety is assessed by monitoring adverse events (graded by CTCAE v5.0), physical examinations, vital signs, ECGs, and laboratory tests. Pharmacokinetic samples are collected at specified time points. Tumor assessments are performed every 8 weeks using RECIST 1.1 criteria.

Conclusion

The initial safety profile of this compound, based on preclinical data and a Phase I clinical trial, indicates a manageable toxicity profile consistent with its class of kinase inhibitors. The most common adverse events are fatigue, diarrhea, nausea, and rash, which are generally mild to moderate in severity. The MTD has been established, and a recommended Phase II dose has been identified for further clinical investigation. Continued monitoring of safety in larger patient populations in subsequent trials will be essential to further characterize the risk-benefit profile of this promising new agent.

References

- 1. Safety Assessment for Cancer Drugs - Alfa Cytology [alfacytology.com]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Anticancer Agent 58: A Deep Dive into its Intellectual Property and Technical Landscape

For Immediate Release

A comprehensive technical guide offering an in-depth analysis of the intellectual property and patent landscape surrounding the promising anticancer agent 58, also known as N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide, has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides a detailed overview of the compound's mechanism of action, synthesis, and preclinical data, supported by a thorough examination of the relevant patent literature.

This compound, commercially available as HY-146461, has demonstrated significant inhibitory activity against various cancer cell lines. Notably, it exhibits potent effects in A549 lung cancer and T24 bladder cancer cells, with IC50 values of 0.6 μM and 0.7 μM, respectively. Preclinical studies in a T24 xenograft mouse model have shown its capability to significantly suppress tumor growth.

Intellectual Property Landscape

The primary intellectual property protecting N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide is the patent WO2012006552A1 . A summary of the key patent information is presented below.

| Patent ID | Inventors | Assignee | Priority Date | Title |

| WO2012006552A1 | Carlos L. Arteaga, Dana T. Aftab, et al. | Exelixis, Inc. | 2010-07-09 | Combinations of kinase inhibitors for the treatment of cancer |

While the title of the patent suggests a focus on kinase inhibitors, the document encompasses a broad range of compounds, including "compound 147," which has been identified as N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide. The claims within this patent cover the composition of matter for this compound and its use in treating cancer.

Mechanism of Action: A Dual Threat to Cancer Cells

This compound employs a multi-faceted approach to induce cancer cell death. Its primary mechanisms of action include:

-

Induction of Apoptosis: The compound triggers programmed cell death by activating key effector enzymes in the apoptotic cascade. Specifically, it has been shown to activate caspase-3, caspase-8, and caspase-9.

-

Disruption of Cellular Homeostasis: Treatment with this compound leads to an increase in intracellular calcium (Ca2+) levels and the generation of reactive oxygen species (ROS), creating a toxic cellular environment that promotes cell death.

-

Mitochondrial Dysfunction: The agent significantly decreases the mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis.

-

Activation of the Unfolded Protein Response (UPR): Identified as a selective activator of the Activating Transcription Factor 6 (ATF6) arm of the UPR, the compound functions as a pro-drug. It is metabolically converted to a reactive quinone methide, which then modifies endoplasmic reticulum (ER) resident proteins, including protein disulfide isomerases (PDIs), leading to the activation of the ATF6 signaling pathway. This ER stress-related mechanism contributes to its anticancer effects.

A diagram of the signaling pathway is provided below:

Synthesis and Experimental Protocols

A detailed synthesis protocol for N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide is outlined in the patent literature. The general approach involves the acylation of 2-amino-4-methylphenol (B1222752) with 3-phenylpropanoyl chloride.

Synthesis of N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide:

To a solution of 2-amino-4-methylphenol in a suitable solvent such as dichloromethane, an equimolar amount of 3-phenylpropanoyl chloride is added dropwise at 0°C. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. The resulting product is then purified by column chromatography to yield N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide.

Key experimental protocols for evaluating the biological activity of this compound are summarized below.

Caspase Activity Assay

The activation of caspases 3, 8, and 9 can be quantified using commercially available colorimetric or fluorometric assay kits. The principle of these assays is the cleavage of a specific peptide substrate conjugated to a chromophore or fluorophore by the active caspase, leading to a measurable signal that is proportional to the caspase activity.

Protocol Outline:

-

Seed cancer cells (e.g., A549 or T24) in a 96-well plate and treat with various concentrations of this compound for a specified duration.

-

Lyse the cells and incubate the cell lysate with the respective caspase substrate (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8, and LEHD-pNA for caspase-9).

-

Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

Intracellular Calcium Measurement

Changes in intracellular calcium concentration can be monitored using fluorescent calcium indicators such as Fura-2 AM or Fluo-4 AM. These dyes are cell-permeable and their fluorescence intensity increases upon binding to free calcium.

Protocol Outline:

-

Load cancer cells with a calcium-sensitive fluorescent dye.

-

Treat the cells with this compound.

-

Measure the fluorescence intensity over time using a fluorescence microscope or a plate reader.

Reactive Oxygen Species (ROS) Detection

Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol Outline:

-

Incubate cancer cells with DCFH-DA.

-

Treat the cells with this compound.

-

Measure the fluorescence intensity of DCF using a flow cytometer or fluorescence plate reader.

T24 Xenograft Mouse Model

The in vivo efficacy of this compound can be evaluated using a xenograft model.

Protocol Outline:

-

Subcutaneously inject T24 bladder cancer cells into the flank of immunodeficient mice.

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer this compound (or vehicle control) to the mice according to a predetermined schedule and dosage.

-

Monitor tumor growth by measuring tumor volume at regular intervals.

Conclusion

This compound, N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide, represents a compelling lead compound for the development of novel cancer therapeutics. Its well-defined mechanism of action, coupled with a clear intellectual property landscape, provides a solid foundation for further research and development. This technical guide serves as a valuable resource for professionals in the field, offering a comprehensive overview of the critical data and methodologies associated with this promising anticancer agent.

Methodological & Application

Application Notes and Protocols for Anticancer Agent 58 (GANT58) in an In Vivo Xenograft Model

Audience: Researchers, scientists, and drug development professionals.

Introduction: Anticancer agent 58, identified as GANT58, is a small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1][2][3] It functions by antagonizing the GLI family of transcription factors, which are the terminal effectors of the Hh pathway.[1][2] Aberrant activation of the Hedgehog pathway is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention. GANT58 offers a therapeutic strategy for cancers with Hh pathway activation downstream of the Smoothened (SMO) protein, a target of many other Hh pathway inhibitors. These notes provide detailed protocols for evaluating the in vivo efficacy of GANT58 in a human prostate cancer xenograft model.

Data Presentation

The following table summarizes the quantitative data from an in vivo study of GANT58 in a human prostate cancer (22Rv1) xenograft model.

| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume Change | Tumor Growth Inhibition | Reference |

| Vehicle Control | - | Subcutaneous (s.c.) | Every other day for 18 days | Increase | - | |

| GANT58 | 50 | Subcutaneous (s.c.) | Every other day for 18 days | Growth stabilization | Inhibition of additional xenograft growth |

Experimental Protocols

This section details the methodology for an in vivo xenograft study to assess the anticancer efficacy of GANT58.

1. Cell Line and Culture:

-

Cell Line: 22Rv1 human prostate cancer cells (GLI1-positive).

-

Culture Medium: RPMI medium 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells regularly to maintain exponential growth.

2. Animal Model:

-

Species: Female BALB/c nude mice (nu/nu), 6-8 weeks old.

-

Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the experiment. Provide sterile food and water ad libitum. All procedures should be in accordance with institutional animal care and use guidelines.

3. Tumor Implantation:

-

Harvest 22Rv1 cells during the exponential growth phase.

-

Prepare a cell suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of RPMI medium 1640 and Matrigel.

-

Inject the cell suspension subcutaneously (s.c.) into the posterior flank of each mouse.

-

Monitor the mice regularly for tumor formation.

4. Tumor Growth Monitoring and Group Randomization:

-

Once tumors are palpable, measure the tumor volume using calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.

-

When the median tumor size reaches approximately 250 mm³, randomize the mice into treatment and control groups (n=4-5 per group).

5. Drug Preparation and Administration:

-

GANT58 Formulation: Prepare a 50 mg/kg solution of GANT58 in a vehicle of corn oil and ethanol (B145695) (4:1 ratio).

-

Vehicle Control: Prepare the corn oil and ethanol mixture without GANT58.

-

Administration: Administer 50 mg/kg of GANT58 or vehicle control via subcutaneous injection every other day for a total of 18 days. The injections should be performed several centimeters away from the tumor site to avoid local irritation.

6. Efficacy and Toxicity Assessment:

-

Tumor Growth: Continue to monitor tumor volume throughout the treatment period.

-

Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.

-

Clinical Observations: Observe the mice daily for any signs of distress or adverse reactions to the treatment.

-

Endpoint: At the end of the 18-day treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, and molecular analysis).

7. Molecular Analysis:

-

To confirm the mechanism of action of GANT58 in vivo, tumor samples can be analyzed for the expression of Hedgehog pathway target genes, such as PTCH1 and GLI1, using quantitative PCR.

Mandatory Visualization

Caption: Experimental workflow for the GANT58 in vivo xenograft model.

Caption: Hedgehog signaling pathway and the inhibitory action of GANT58.

References

Application Notes and Protocols for Anticancer Agent 58

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Anticancer agent 58 (Catalog No. HY-146461) is a potent compound demonstrating significant inhibitory activity against a range of cancer cell lines. Notably, it has been shown to be particularly effective against human lung carcinoma (A549) and bladder cancer (T24) cells.[1][2][3] The primary mechanism of action for this compound involves the induction of apoptosis, a form of programmed cell death. This is achieved through the elevation of intracellular calcium (Ca2+) and reactive oxygen species (ROS), which in turn leads to a reduction in the mitochondrial membrane potential.[1] These application notes provide detailed protocols for researchers and drug development professionals to investigate the anticancer effects of this agent.

Data Presentation

The following table summarizes the quantitative data regarding the half-maximal inhibitory concentration (IC50) of this compound in key cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 0.6[1] |

| T24 | Bladder Cancer | 0.7 |

Signaling Pathway

The proposed signaling pathway for this compound's induction of apoptosis is illustrated below. The agent initiates an increase in intracellular reactive oxygen species (ROS) and calcium levels, leading to mitochondrial dysfunction and ultimately, programmed cell death.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Herein are detailed methodologies for key experiments to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cells and to calculate its IC50 value.

Materials:

-

This compound

-

Cancer cell lines (e.g., A549, T24)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare a serial dilution of this compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the extent of apoptosis induced by this compound.

Materials:

-

This compound

-

Cancer cell lines

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of Binding Buffer to each sample and analyze immediately by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the generation of intracellular ROS using the fluorescent probe DCFH-DA.

Materials:

-

This compound

-

Cancer cell lines

-

6-well plates or black, clear-bottom 96-well plates

-

DCFH-DA (2',7'-dichlorofluorescin diacetate)

-

Serum-free medium

-

Fluorescence microscope or microplate reader

Protocol:

-

Cell Treatment: Seed cells and treat with this compound as described in the apoptosis assay protocol.

-

Probe Loading: After treatment, wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 485 nm and emission at 535 nm.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol assesses changes in mitochondrial membrane potential using the fluorescent dye JC-1.

Materials:

-

This compound

-

Cancer cell lines

-

6-well plates

-

JC-1 Staining Kit

-

Flow cytometer or fluorescence microscope

Protocol:

-

Cell Treatment: Treat cells with this compound as previously described.

-

JC-1 Staining: Harvest and wash the cells. Incubate the cells with JC-1 staining solution for 20 minutes at 37°C.

-

Washing: Wash the cells twice with staining buffer.

-

Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence. A shift from red to green fluorescence indicates a decrease in mitochondrial membrane potential.

Experimental Workflow

The following diagram outlines a logical workflow for the experimental validation of this compound.

Caption: Experimental workflow for this compound validation.

References

Application Notes and Protocols for Anticancer Agent GANT 58-Induced Apoptosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Anticancer Agent GANT 58, a GLI1/2 transcription factor inhibitor, to induce apoptosis in cancer cells. This document includes detailed protocols for key apoptosis assays, illustrative data, and visual representations of the underlying signaling pathway and experimental workflows.

Introduction

Anticancer agent GANT 58 is a small molecule inhibitor of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in various cancers.[1][2][3] GANT 58 specifically targets the glioma-associated oncogene (GLI) transcription factors, GLI1 and GLI2, preventing their DNA binding and subsequent activation of target genes that promote cell proliferation and survival.[1][3] By inhibiting GLI-mediated transcription, GANT 58 can effectively induce apoptosis, or programmed cell death, in cancer cells where the Hh pathway is a key driver of malignancy.[4]

Evasion of apoptosis is a hallmark of cancer, making the induction of this process a critical strategy for anticancer therapies.[5] This document outlines the protocols to quantify and characterize the apoptotic effects of GANT 58.

Mechanism of Action: GANT 58-Induced Apoptosis

GANT 58 disrupts the Hedgehog signaling cascade at the level of the GLI transcription factors. In cancers with an activated Hh pathway, this inhibition leads to a decrease in the expression of anti-apoptotic proteins (e.g., Bcl-2 family members) and cell cycle regulators, ultimately triggering the intrinsic apoptotic pathway. This pathway is characterized by mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of a caspase cascade, culminating in cell death.

Caption: GANT 58 induced apoptosis signaling pathway.

Data Presentation

The following tables summarize representative quantitative data from experiments assessing the apoptotic effects of GANT 58 on a cancer cell line.

Table 1: Cell Viability following GANT 58 Treatment

| GANT 58 Concentration (µM) | Cell Viability (%) |

| 0 (Vehicle Control) | 100 ± 5.2 |

| 10 | 85 ± 4.1 |

| 20 | 62 ± 3.5 |

| 40 | 41 ± 2.8 |

| 80 | 25 ± 1.9 |

Table 2: Apoptosis Analysis by Annexin V-FITC/PI Staining

| GANT 58 Concentration (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |

| 0 (Vehicle Control) | 95 ± 2.1 | 3 ± 0.5 | 2 ± 0.3 |

| 20 | 70 ± 3.4 | 15 ± 1.2 | 15 ± 1.8 |

| 40 | 45 ± 2.8 | 30 ± 2.1 | 25 ± 2.5 |

Table 3: Caspase-3/7 Activity Assay

| GANT 58 Concentration (µM) | Fold Increase in Caspase-3/7 Activity |

| 0 (Vehicle Control) | 1.0 |

| 20 | 2.5 ± 0.3 |

| 40 | 4.8 ± 0.6 |

Table 4: Western Blot Analysis of Apoptosis-Related Proteins

| GANT 58 Concentration (µM) | Relative Expression of Cleaved Caspase-3 | Relative Expression of Cleaved PARP | Relative Expression of Bcl-2 |

| 0 (Vehicle Control) | 1.0 | 1.0 | 1.0 |

| 20 | 2.8 | 2.5 | 0.6 |

| 40 | 5.2 | 4.9 | 0.3 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Caption: General experimental workflow for GANT 58 studies.

Cell Culture and Treatment

-

Cell Seeding : Culture the selected cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics. Seed the cells in multi-well plates or flasks at a density that will ensure they are in the exponential growth phase at the time of treatment.[6]

-

GANT 58 Treatment : Prepare a stock solution of GANT 58 in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations. Replace the existing medium with the GANT 58-containing medium and incubate for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) at the same concentration as in the highest GANT 58 treatment group.

Annexin V/PI Apoptosis Assay

This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[7][8]

Materials:

-

Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Harvesting : Following treatment, collect both adherent and suspension cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity.[8] Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing : Discard the supernatant and wash the cells once with cold PBS.[7][8] Centrifuge again and discard the supernatant.

-

Resuspension : Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]

-

Staining : Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[8]

-

Incubation : Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[7][9]

-

Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[7][9]

Caption: Cell state differentiation by Annexin V/PI staining.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.

Materials:

-

Caspase-Glo® 3/7 Assay System (or similar fluorometric/colorimetric kit)

-

Cell Lysis Buffer

-

Microplate reader (fluorometer or spectrophotometer)

Protocol:

-

Cell Lysis : After treatment, lyse the cells according to the manufacturer's protocol. This typically involves washing the cells with PBS and then adding a lysis buffer.[10] Incubate on ice for 10 minutes.[10]

-

Lysate Collection : Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Protein Quantification : Determine the protein concentration of each lysate to ensure equal loading.

-

Assay Reaction : In a 96-well plate, add an equal amount of protein from each sample. Add the caspase substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays) and reaction buffer.[10]

-

Incubation : Incubate the plate at 37°C for 1-2 hours, protected from light.[10]

-

Measurement : Read the absorbance (at 400-405 nm for colorimetric assays) or fluorescence (Ex/Em ~380/460 nm for fluorometric assays) using a microplate reader.[10]

Western Blot Analysis

This protocol is used to detect the expression levels of key apoptosis-related proteins.[11]

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Protein Extraction : Lyse the treated cells with RIPA buffer.[12]

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.[12]

-

SDS-PAGE : Denature 20-40 µg of protein per sample and separate them by SDS-PAGE.[12]

-

Electrotransfer : Transfer the separated proteins to a PVDF membrane.[12]

-

Blocking : Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Washing : Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Wash the membrane again and then add the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis : Quantify the band intensities and normalize them to a loading control like β-actin.

References

- 1. Hedgehog Signaling Inhibitors as Anti-Cancer Agents in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Development of anticancer agents targeting the Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 5. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 8. bosterbio.com [bosterbio.com]

- 9. Annexin V Staining Protocol [bdbiosciences.com]

- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Apoptosis western blot guide | Abcam [abcam.com]

Application Notes and Protocols for Cell Cycle Analysis Following Treatment with Anticancer Agent 58

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 58 is a novel investigational compound that has demonstrated potent anti-proliferative effects in various cancer cell lines. Preliminary studies suggest that its mechanism of action involves the induction of cell cycle arrest, primarily at the G2/M phase, and the subsequent activation of apoptotic pathways. These application notes provide a comprehensive overview and detailed protocols for analyzing the effects of this compound on the cell cycle and apoptosis.

Application Notes

Cell Cycle Analysis in Cancer Research

The cell cycle is a fundamental process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell growth.[1] Anticancer therapies often target specific phases of the cell cycle to inhibit tumor progression.[2][3] Therefore, analyzing the cell cycle distribution of cancer cells after drug treatment is crucial for understanding the drug's mechanism of action.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium (B1200493) iodide (PI) staining is a widely used and robust technique for cell cycle analysis.[4][5] PI is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in different phases of the cell cycle:

-

G0/G1 phase: Cells have a normal diploid (2N) DNA content.

-

S phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.

-

G2/M phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication.

By treating cells with this compound and subsequently staining with PI, researchers can quantify the percentage of cells in each phase of the cell cycle and determine if the agent induces arrest at a specific checkpoint.

Apoptosis Detection by Annexin V-FITC/PI Staining

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. The Annexin V-FITC/PI assay is a standard method for detecting apoptosis. In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells, which have lost their membrane integrity.

Western Blotting for Mechanistic Insights

To further elucidate the molecular mechanism by which this compound induces cell cycle arrest, Western blotting can be employed to analyze the expression levels of key cell cycle regulatory proteins. For a compound inducing G2/M arrest, relevant proteins to investigate include:

-

Cyclin B1 and CDK1: These proteins form a complex that is essential for entry into mitosis. Changes in their expression can indicate a G2/M block.

-

p53 and p21: The tumor suppressor p53 can induce the expression of the cyclin-dependent kinase inhibitor p21, which can lead to cell cycle arrest.

Experimental Protocols

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, A549) in 6-well plates at a density that will allow for logarithmic growth during the treatment period.

-

Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Prepare various concentrations of this compound in complete cell culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle-treated control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

-

Cell Harvesting:

-

For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium.

-

For suspension cells, directly collect the cells.

-

-

Cell Collection: Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again.

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.

-

Storage: Store the fixed cells at -20°C for at least 2 hours. Cells can be stored for several weeks.

-

Staining:

-

Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution.

Apoptosis Analysis by Annexin V-FITC/PI Staining

-

Cell Harvesting and Collection: Follow steps 1 and 2 from the cell cycle analysis protocol.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution (50 µg/mL).

-

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Western Blotting for Cell Cycle Regulatory Proteins

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Add ice-cold RIPA buffer with protease and phosphatase inhibitors to the cells.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

-

Lysate Clarification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.

-

Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin B1, CDK1, p53, p21, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Data Presentation

Table 1: Effect of this compound on Cell Cycle Distribution in HeLa Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |

| Agent 58 (10 µM) | 40.1 ± 2.8 | 15.5 ± 1.9 | 44.4 ± 3.5 |

| Agent 58 (20 µM) | 25.7 ± 2.2 | 8.3 ± 1.1 | 66.0 ± 4.1 |

Data are presented as mean ± SD from three independent experiments.

Table 2: Apoptosis Induction by this compound in HeLa Cells

| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic Cells (%) |

| Vehicle Control | 95.3 ± 2.5 | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.1 ± 0.3 |

| Agent 58 (10 µM) | 70.8 ± 4.1 | 15.2 ± 1.8 | 10.5 ± 1.5 | 3.5 ± 0.8 |

| Agent 58 (20 µM) | 45.2 ± 3.7 | 28.9 ± 2.9 | 22.1 ± 2.4 | 3.8 ± 0.9 |

Data are presented as mean ± SD from three independent experiments.

Table 3: Densitometric Analysis of Western Blot Results

| Treatment | Cyclin B1 (Relative Expression) | CDK1 (Relative Expression) | p21 (Relative Expression) |

| Vehicle Control | 1.00 ± 0.05 | 1.00 ± 0.07 | 1.00 ± 0.06 |

| Agent 58 (10 µM) | 0.65 ± 0.04 | 0.72 ± 0.05 | 2.5 ± 0.2 |

| Agent 58 (20 µM) | 0.38 ± 0.03 | 0.45 ± 0.04 | 4.8 ± 0.3 |

Data are normalized to the loading control and expressed as fold change relative to the vehicle control.

Visualizations

Caption: Experimental workflow for cell cycle analysis.

Caption: Hypothetical signaling pathway of this compound.

Caption: Logical relationship of the experimental design.

References

Application Notes and Protocols: Utilizing Anticancer Agent 58 (GANT58) in Combination Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 58, also known as GANT58, is a potent and specific inhibitor of the Glioma-associated oncogene homolog (GLI) family of transcription factors.[1] As the terminal effectors of the Hedgehog (Hh) signaling pathway, GLI proteins play a critical role in tumorigenesis and cancer cell survival.[2][3] GANT58 exerts its anticancer effects by inhibiting GLI-mediated transcription, thereby blocking the pro-proliferative and anti-apoptotic signals driven by aberrant Hh pathway activation.[1][3] The unique mechanism of action of GANT58, targeting downstream of the commonly mutated Smoothened (SMO) receptor, presents a promising strategy to overcome resistance to SMO inhibitors and enhance the efficacy of conventional chemotherapies.

These application notes provide a comprehensive overview of the principles and methodologies for utilizing GANT58 in combination with other chemotherapy agents. The following sections detail the underlying signaling pathways, experimental protocols for assessing synergy, and representative data from preclinical studies.

Mechanism of Action and Rationale for Combination Therapy

The Hedgehog signaling pathway is a critical regulator of embryonic development that is often aberrantly reactivated in various cancers. In the canonical pathway, the binding of a Hedgehog ligand to the Patched (PTCH) receptor alleviates its inhibition of the Smoothened (SMO) receptor. This leads to the activation and nuclear translocation of GLI transcription factors (GLI1, GLI2, and GLI3), which then induce the expression of target genes involved in cell proliferation, survival, and differentiation.

GANT58 acts at the final step of this cascade, directly inhibiting the transcriptional activity of GLI1 and GLI2. The precise mechanism is thought to involve the prevention of GLI binding to DNA. By targeting this downstream node, GANT58 can effectively shut down Hh signaling regardless of the status of upstream components like PTCH or SMO, making it a valuable agent against tumors with primary or acquired resistance to SMO inhibitors.

The rationale for combining GANT58 with conventional chemotherapy agents stems from the potential for synergistic interactions. Chemotherapy drugs, such as doxorubicin, paclitaxel, and cisplatin, induce cytotoxicity through various mechanisms, including DNA damage and microtubule disruption. Cancer cells, however, can employ survival pathways, often regulated by transcription factors like GLI, to evade apoptosis. By inhibiting GLI-mediated survival signals, GANT58 can lower the threshold for chemotherapy-induced cell death, leading to enhanced tumor cell killing.

Signaling Pathways and Experimental Workflow

The interplay between the Hedgehog pathway and other critical signaling cascades, such as the PI3K/AKT pathway, provides a basis for rational drug combinations. For instance, AKT can phosphorylate and regulate GLI1 activity, suggesting that dual inhibition of both pathways could lead to a more profound anti-tumor effect.

Below are diagrams illustrating the Hedgehog signaling pathway and a typical experimental workflow for evaluating the synergistic potential of GANT58 in combination with another chemotherapeutic agent.

References

Application Notes and Protocols for Anticancer Agent 58 (GANT58)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 58, also known as GANT58, is a small molecule inhibitor of the Hedgehog (Hh) signaling pathway. It functions as an antagonist of the glioma-associated oncogene (GLI) family of transcription factors.[1][2] Unlike other Hedgehog pathway inhibitors that target the Smoothened (SMO) receptor, GANT58 acts downstream, directly interfering with the activity of GLI1 and GLI2.[3] This makes it a valuable tool for investigating cancers with Hedgehog pathway activation that is independent of SMO, and for potentially overcoming resistance to SMO inhibitors.[3]

These application notes provide a summary of the key features of GANT58, quantitative data on its activity, and detailed protocols for its use in cancer research.

Data Presentation

Table 1: In Vitro Activity of GANT58

| Assay | Cell Line | Parameter | Value | Reference |

| GLI1-mediated Transcription | Shh-L2 | IC50 | ~5 µM | [3] |

| GLI Inhibition | PANC1, 22Rv1 | Concentration | 5 µM | |

| Hh Pathway Inhibition | Sufu-/- MEFs | Concentration | 10 µM | |

| Cell Viability | T-ALL cell lines | - | Dose-dependent decrease |

Table 2: In Vivo Activity of GANT58

| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| Nude mice with 22Rv1 xenografts | Prostate Cancer | 50 mg/kg/day, s.c. | Inhibition of tumor growth |

Signaling Pathway and Experimental Workflow Visualizations

Caption: GANT58 inhibits the Hedgehog pathway by targeting GLI transcription factors in the nucleus.

Caption: Workflow for evaluating GANT58's anticancer effects in vitro and in vivo.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of GANT58 on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., PANC1, 22Rv1)

-

Complete cell culture medium

-

GANT58 (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of GANT58 in complete medium. A final concentration range of 1 µM to 20 µM is recommended.

-

Remove the medium from the wells and add 100 µL of the GANT58 dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control.

2. Western Blot Analysis

This protocol is for detecting changes in protein expression levels following GANT58 treatment.

Materials:

-

Cancer cells treated with GANT58

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GLI1, anti-PTCH1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with GANT58 (e.g., 10 µM) for 48 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

3. In Vivo Xenograft Tumor Model

This protocol describes the evaluation of GANT58's antitumor activity in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line (e.g., 22Rv1)

-

Matrigel (optional)

-

GANT58

-

Vehicle control (e.g., DMSO, PEG300, Tween-80 in saline)

-

Calipers

Procedure:

-

Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer GANT58 (e.g., 50 mg/kg) or vehicle control via subcutaneous injection daily or every other day.

-

Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., qPCR for target gene expression).

Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific cell lines and experimental setup. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

References

Application Notes and Protocols: Development and Characterization of Anticancer Agent 58 Resistant Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug resistance is a primary obstacle to the success of cancer chemotherapy.[1] Anticancer agent 58 (GANT58) is a small molecule inhibitor that targets the Hedgehog (Hh) signaling pathway by disrupting the function of GLI1 and GLI2 transcription factors.[2][3][4] Aberrant activation of the Hedgehog pathway is implicated in the development and progression of various cancers, making it a critical therapeutic target.[4] Understanding the mechanisms by which cancer cells develop resistance to GANT58 is crucial for designing more effective therapeutic strategies and overcoming treatment failure.

These application notes provide detailed protocols for the in vitro development of cancer cell lines with acquired resistance to this compound. The methodologies cover the initial determination of drug sensitivity, the generation of resistant lines through continuous, stepwise drug exposure, and the subsequent characterization of the resistant phenotype and potential underlying molecular mechanisms.

Materials and Equipment

-

Cell Lines: Parental cancer cell line of interest (e.g., a line known to be sensitive to Hedgehog pathway inhibition).

-

Reagents:

-

This compound (GANT58)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cell viability assay kit (e.g., MTT, WST-1, or CCK-8)

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

-

TRIzol or other RNA extraction reagent

-

cDNA synthesis kit

-

qPCR master mix and primers

-

RIPA buffer and protease/phosphatase inhibitor cocktails

-

Primary and secondary antibodies for Western blotting

-

-

Equipment:

-

Humidified CO2 incubator (37°C, 5% CO2)

-

Biosafety cabinet

-

Inverted microscope

-

Centrifuge

-

Microplate reader

-

Flow cytometer

-

qPCR thermal cycler

-

Western blot electrophoresis and transfer systems

-

Liquid nitrogen storage system

-

Experimental Protocols

Protocol 3.1: Determination of IC50 in Parental Cell Line

The half-maximal inhibitory concentration (IC50) is the fundamental benchmark for determining a drug's potency and is the basis for selecting drug concentrations for resistance development.

-

Cell Seeding: Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.

-

Drug Preparation: Prepare a stock solution of GANT58 in DMSO. Create a series of serial dilutions of GANT58 in a complete culture medium. A typical concentration range might be 0.1 µM to 100 µM. Include a vehicle control (DMSO only).

-

Cell Treatment: Replace the medium in the 96-well plate with the medium containing the various concentrations of GANT58. Incubate for 48-72 hours.

-

Viability Assay: After incubation, assess cell viability using a CCK-8 or similar assay according to the manufacturer's instructions. Measure the absorbance using a microplate reader.

-